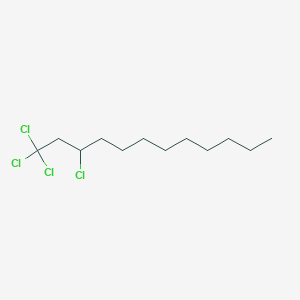
2,2-Difluoro-2-(2-methylphenyl)acetic acid
Overview
Description
2,2-Difluoro-2-(2-methylphenyl)acetic acid is a chemical compound with the CAS Number: 1250354-50-7 . It has a molecular weight of 186.16 . The IUPAC name for this compound is difluoro (2-methylphenyl)acetic acid . It is stored at room temperature and has an oil-like physical form .
Synthesis Analysis
The synthesis of related compounds often involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid.Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F2O2/c1-6-4-2-3-5-7 (6)9 (10,11)8 (12)13/h2-5H,1H3, (H,12,13) . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation.Physical And Chemical Properties Analysis
This compound is an oil-like substance stored at room temperature . Further physical and chemical properties may be inferred from its molecular structure and the properties of similar compounds.Scientific Research Applications
Chemical Synthesis and Reactions
2,2-Difluoro-2-(2-methylphenyl)acetic acid and its derivatives are primarily used in chemical synthesis. Suga and Schlosser (1990) describe the transformation of 2,2-difluoro-1-bromoalkanes into various fluoroalkyl compounds through nucleophilic substitution, showcasing the reactivity of such compounds in organic synthesis (Suga & Schlosser, 1990). Similarly, Eusterwiemann et al. (2012) demonstrate the use of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as a source of difluorocarbene, highlighting its reactivity comparable to other difluorocarbene reagents (Eusterwiemann, Martínez, & Dolbier, 2012).
Preparation of Bioactive Compounds
Kitagawa et al. (1990) utilized 2,2-difluoroketene silyl acetal, a related compound, in reactions with unsaturated carbonyl compounds to prepare bioactive molecules such as difluoro analogs of amino acids (Kitagawa, Hashimoto, Kobayashi, & Taguchi, 1990). Huang et al. (2021) describe the synthesis of thiodifluoroindoleone derivatives via decarboxylative cyclization, using 2,2-difluoro-2-(phenylthio)acetic acid, demonstrating its utility in synthesizing biologically active compounds (Huang et al., 2021).
Fluorination Processes
In the context of fluorination, Balandeh et al. (2017) explored the electrochemical fluorination of methyl(phenylthio)acetate, a similar compound, highlighting the efficiency of this method in synthesizing fluorinated organic compounds (Balandeh et al., 2017).
Safety and Toxicological Assessments
Research by EFSA (2010, 2011, 2014) on various perfluoro acetic acid derivatives, which are structurally related to 2,2-difluoro-2-(2-methylphenyl)acetic acid, focuses on the safety evaluation of these substances for use in food contact materials, emphasizing the importance of toxicity and safety assessments in the application of such chemicals (Flavourings, 2010), (Flavourings, 2014), (Andon et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,2-difluoro-2-(2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6-4-2-3-5-7(6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQZXCPIDDTVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(2-methylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)

![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)

![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)
![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)



